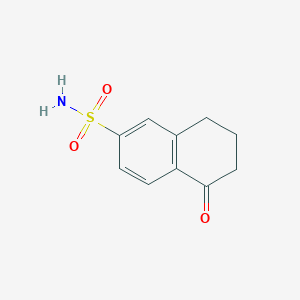

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Übersicht

Beschreibung

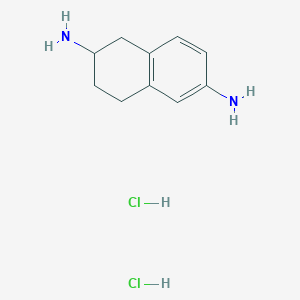

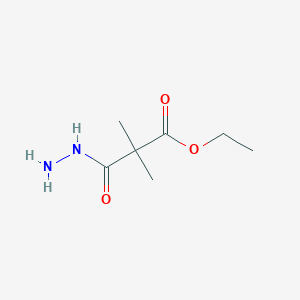

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound with the CAS Number: 1273608-70-0 . It has a molecular weight of 225.27 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-oxo-5,6,7,8-tetrahydro-2-naphthalenesulfonamide . The InChI code is 1S/C10H11NO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2,(H2,11,13,14) .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including structures related to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been extensively studied for their significant roles in medical therapies. These compounds are recognized for their versatility in addressing a wide range of medical conditions. Sulfonamides are primarily known as synthetic bacteriostatic antibiotics used to treat bacterial infections. Their application has expanded beyond antibiotic use to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in treatments for conditions such as cancer, glaucoma, inflammation, and Alzheimer’s disease, showcasing their broad therapeutic potential. The development of sulfonamide inhibitors has been particularly notable in the areas of cancer treatment and antiviral therapies, including as HIV protease inhibitors (Gulcin & Taslimi, 2018).

Environmental Impact and Ecotoxicity

Recent studies have also focused on the environmental impact and ecotoxicity of sulfonamide antibiotics, given their widespread use in both human and veterinary medicine. Research on the presence of tetracycline and sulfonamide resistance genes in Salmonella spp. highlights the consequences of antibiotic resistance, which is exacerbated by the extensive use of these drugs. The emergence of resistance due to the overuse of sulfonamides necessitates ongoing surveillance and research to mitigate public health risks (Santos Pavelquesi et al., 2021).

Advanced Water Treatment Processes

Sulfonamides' role extends into environmental science, where they serve as model compounds for evaluating the efficacy of advanced water treatment technologies. Understanding the chemical reaction features of sulfonamides facilitates the development of technologies aimed at mitigating their impact on ecosystems and human health. Research indicates that advanced oxidation processes (AOPs), particularly those based on hydroxyl radicals, offer effective methods for reducing the toxicity of these compounds in water treatment scenarios (Li et al., 2021).

Pharmaceutical Significance

The pharmaceutical significance of sulfur (SVI)-containing motifs, such as sulfonamides, underscores their critical role in drug discovery and development. With over 150 FDA-approved sulfur-based drugs, sulfonamides continue to be a focal point in medicinal chemistry, offering structural diversity and high activity across a range of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer agents (Zhao et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEYPCACUCCDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)

![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)

![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)

![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)